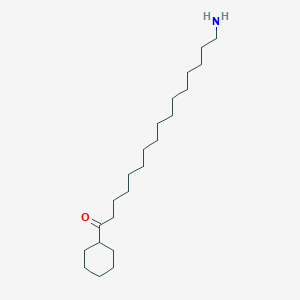

16-Amino-1-cyclohexylhexadecan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

16-Amino-1-cyclohexylhexadecan-1-one is a chemical compound known for its selective inhibition of the acid amidase enzyme that hydrolyzes N-acylethanolamines.

作用機序

- Acid amidase is an enzyme responsible for hydrolyzing N-acylethanolamines, including bioactive compounds like anandamide (N-arachidonoylethanolamine) .

- Unlike fatty acid amide hydrolase (FAAH), which operates at alkaline pH, this acid amidase specifically functions under acidic conditions .

- This inhibition affects downstream signaling pathways involving N-acylethanolamines, which play roles in inflammation and pain .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

生化学分析

Biochemical Properties

N-Cyclohexanecarbonylpentadecylamine interacts with enzymes such as acid amidase and fatty acid amide hydrolase (FAAH) . It inhibits the acid amidase from rat lung with an IC 50 of 4.5 µM, without inhibiting FAAH at concentrations up to 100 µM . The inhibition was reversible and non-competitive .

Cellular Effects

The effects of N-Cyclohexanecarbonylpentadecylamine on cells are primarily related to its inhibitory action on acid amidase. This compound also inhibited the acid amidase in intact alveolar macrophages .

Molecular Mechanism

N-Cyclohexanecarbonylpentadecylamine exerts its effects at the molecular level by inhibiting the acid amidase, which catalyses the hydrolysis of N-acylethanolamines to their corresponding fatty acids and ethanolamine .

Metabolic Pathways

N-Cyclohexanecarbonylpentadecylamine is involved in the metabolic pathway of N-acylethanolamines. It interacts with the enzyme acid amidase, which catalyses the hydrolysis of N-acylethanolamines .

準備方法

Synthetic Routes and Reaction Conditions

16-Amino-1-cyclohexylhexadecan-1-one can be synthesized through the reaction of pentadecylamine with cyclohexanecarbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification.

化学反応の分析

Types of Reactions

16-Amino-1-cyclohexylhexadecan-1-one primarily undergoes substitution reactions due to the presence of the amide group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base.

Hydrolysis Reactions: Acidic or basic conditions are used to hydrolyze the amide bond, resulting in the formation of cyclohexanecarboxylic acid and pentadecylamine.

Major Products

Substitution Reactions: The major products are substituted amides, depending on the specific reagents used.

Hydrolysis Reactions: The major products are cyclohexanecarboxylic acid and pentadecylamine.

科学的研究の応用

16-Amino-1-cyclohexylhexadecan-1-one has several applications in scientific research:

Chemistry: Used as a selective inhibitor to study the activity of acid amidase and distinguish it from FAAH.

Biology: Helps in understanding the role of acid amidase in various biological processes, including inflammation and pain regulation.

Medicine: Potential therapeutic applications in treating conditions related to the endocannabinoid system, such as pain and inflammation.

Industry: Utilized in the development of biochemical assays and as a tool in drug discovery

類似化合物との比較

Similar Compounds

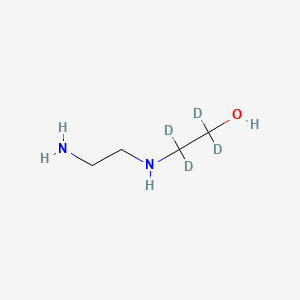

N-Palmitoylethanolamine: Another N-acylethanolamine that is hydrolyzed by acid amidase.

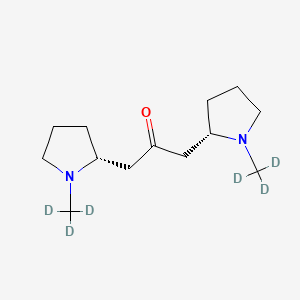

N-Arachidonoylethanolamine (Anandamide): A bioactive N-acylethanolamine involved in the endocannabinoid system.

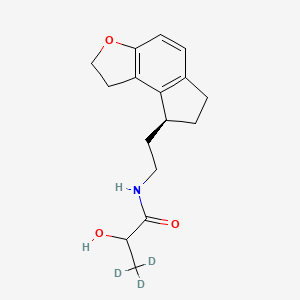

N-Oleoylethanolamine: Similar in structure and function, also hydrolyzed by acid amidase.

Uniqueness

16-Amino-1-cyclohexylhexadecan-1-one is unique in its high selectivity for inhibiting acid amidase without affecting FAAH, making it a valuable tool for distinguishing between these two enzymes in research settings .

特性

IUPAC Name |

16-amino-1-cyclohexylhexadecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVGWQDLAVSRHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700528 |

Source

|

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702638-84-4 |

Source

|

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes N-Cyclohexanecarbonylpentadecylamine a useful tool in studying N-acylethanolamine metabolism?

A1: N-Cyclohexanecarbonylpentadecylamine acts as a selective inhibitor of the acid amidase responsible for degrading N-acylethanolamines like Anandamide. [] This selectivity is crucial because it allows researchers to differentiate the activity of this acid amidase from Fatty Acid Amide Hydrolase (FAAH), another enzyme involved in N-acylethanolamine hydrolysis but with an alkaline pH optimum. [] By using N-Cyclohexanecarbonylpentadecylamine, researchers can specifically inhibit the acid amidase pathway, enabling a clearer understanding of each enzyme's individual contribution to N-acylethanolamine metabolism in various tissues and cells. []

Q2: How does N-Cyclohexanecarbonylpentadecylamine inhibit the acid amidase?

A2: The research indicates that N-Cyclohexanecarbonylpentadecylamine inhibits the acid amidase in a reversible and non-competitive manner. [] This suggests that it doesn't compete with the substrate (N-acylethanolamines) for the active site. Instead, it likely binds to an allosteric site on the enzyme, altering the enzyme's conformation and hindering its catalytic activity. [] Further studies are needed to fully elucidate the exact binding mechanism and the specific interactions between N-Cyclohexanecarbonylpentadecylamine and the acid amidase.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。